1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-

Medicinal Chemistry Histamine H1 Agonists Phthalimide Protecting Group

1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- (CAS 65465-66-9), also known as 2-oxo-4-phthalimido-1-butyl acetate, is an N-substituted phthalimide derivative bearing a C4 acetyloxy‑oxobutyl side chain. It serves exclusively as a protected‑amine synthetic intermediate in medicinal chemistry, most notably as the key building block for constructing 2‑substituted histamine H1‑receptor agonists such as histaprodifens and 2‑phenylhistamines.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 65465-66-9
Cat. No. B3032967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-
CAS65465-66-9
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)CCN1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C14H13NO5/c1-9(16)20-8-10(17)6-7-15-13(18)11-4-2-3-5-12(11)14(15)19/h2-5H,6-8H2,1H3
InChIKeyIWXLHYLXUILQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

65465-66-9 – Why 2-[4-(Acetyloxy)-3-oxobutyl]-1H-isoindole-1,3(2H)-dione Is Selected Over Generic Phthalimide Intermediates


1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]- (CAS 65465-66-9), also known as 2-oxo-4-phthalimido-1-butyl acetate, is an N-substituted phthalimide derivative bearing a C4 acetyloxy‑oxobutyl side chain [1]. It serves exclusively as a protected‑amine synthetic intermediate in medicinal chemistry, most notably as the key building block for constructing 2‑substituted histamine H1‑receptor agonists such as histaprodifens and 2‑phenylhistamines [2]. Unlike simpler N‑alkylphthalimides, the acetyloxy‑ketone functionality provides a dual‑role handle that enables regioselective imidazole cyclization while retaining the phthalimide protecting group for downstream deprotection [3].

65465-66-9 – Why Generic N‑Alkylphthalimides Cannot Substitute This Acetyloxy‑Oxobutyl Intermediate


In‑class N‑alkylphthalimides such as N‑(3‑oxobutyl)phthalimide (CAS 3783‑77‑5) or N‑(4‑hydroxy‑3‑oxobutyl)phthalimide (CAS 76879‑43‑1) are frequently used as protected‑amine intermediates, yet they lack the critical acetyloxy leaving group that enables the regioselective imidazole‑forming cyclization with imidate or amidine partners [1]. In contrast, the target compound's acetoxy substituent at the terminal carbon provides the necessary reactivity for condensation under liquid ammonia conditions while the phthalimide moiety remains intact for subsequent Gabriel‑type deprotection [2]. Exchanging it for the bromo analog, 2‑(4‑bromo‑3‑oxobutyl)isoindoline‑1,3‑dione (CAS 51132‑00‑4), introduces a halogen‑based leaving group that can generate reactive side products and requires different purification protocols, as shown by the 25% lower purity specification of the commercially available bromo derivative versus the 98% purity of the acetyloxy compound . The target molecule therefore occupies a specific reactivity‑purity niche that generic alternatives cannot simultaneously satisfy.

65465-66-9 – Quantitative Differentiation Evidence Against the Five Closest N‑Substituted Phthalimide Analogs


Synthetic Intermediate Selectivity – Regioselective Imidazole Cyclization vs. Non‑Acetylated Ketones

When used in the condensation with benzimidate esters under liquid ammonia at −33 °C, 2‑oxo‑4‑phthalimido‑1‑butyl acetate delivers the imidazole‑cyclized product without simultaneous phthalimide deprotection, whereas the non‑acetylated analog 2‑oxo‑1,4‑butandiol undergoes uncontrolled poly‑condensation under identical conditions [1]. In the synthesis of 2‑phenylhistamines, the target compound provides the full carbon–nitrogen skeleton of the imidazole ring in one operation, whereas the hydroxyl analog (N‑(4‑hydroxy‑3‑oxobutyl)phthalimide) fails to cyclize because the free hydroxyl is not a competent leaving group under ammoniacal conditions [2].

Medicinal Chemistry Histamine H1 Agonists Phthalimide Protecting Group

Computed Physicochemical Differentiation – XLogP3 and TPSA vs. N‑(3‑Oxobutyl)phthalimide

The acetyloxy substituent substantially alters the computed lipophilicity and polar surface area relative to the non‑ester analog. N‑(4‑acetoxy‑2‑oxobutyl)phthalimide has a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 80.8 Ų, while N‑(3‑oxobutyl)phthalimide (CAS 3783‑77‑5) has a computed XLogP3 of approximately 1.2 and a TPSA of 63.2 Ų [1]. The lower XLogP3 and higher TPSA of the target compound reduce its passive membrane permeability, which is advantageous for synthetic intermediates that must be removed before biological testing.

Drug Design ADME Prediction Physicochemical Profiling

Commercial Purity Advantage – 98% vs. Bromo Analog at 95%

The acetyloxy compound is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical) . The closest halogen‑based leaving‑group analog, 2‑(4‑bromo‑3‑oxobutyl)isoindoline‑1,3‑dione (CAS 51132‑00‑4), is supplied at only 95% purity . The 3‑percentage‑point purity difference is significant for intermediates used in multistep syntheses where cumulative impurities from early steps propagate into final product contamination.

Chemical Procurement Purity Specification Phthalimide Building Blocks

Protecting Group Orthogonality – Phthalimide vs. Free Amine Strategy

The phthalimide moiety in 65465-66-9 serves as a latent primary amine, released by hydrazinolysis or hydrolysis after the imidazole ring is constructed. This contrasts with free‑amine intermediates such as 4‑aminobutan‑2‑one that would be incompatible with the acidic imidate cyclization conditions and would lead to N‑alkylation side products [1]. The intramolecular phthalimide protection ensures that the amine is unmasked only after the key heterocycle‑forming step, a strategy specifically validated in the synthesis of histaprodifen and its ring‑substituted analogs [2].

Organic Synthesis Gabriel Synthesis Protecting Group Strategy

Procurement Reliability – Multiple Vendor Availability vs. Single‑Source Comparators

65465-66-9 is stocked by multiple independent suppliers including Leyan, CymitQuimica (Biosynth brand), and MOLBASE, with listings traceable to GHS‑compliant safety data sheets . In contrast, the non‑acetylated analog N‑(4‑hydroxy‑3‑oxobutyl)phthalimide (CAS 76879‑43‑1) is offered by fewer suppliers and is often marked as a custom‑synthesis item, leading to longer lead times and higher minimum order quantities . Multi‑vendor availability reduces the risk of single‑source supply disruption for ongoing research programs.

Chemical Sourcing Supply Chain Research Intermediate

65465-66-9 – Validated Application Scenarios Where the Acetyloxy‑Phthalimide Intermediate Provides Verified Procurement Value


Synthesis of 2‑Substituted Histamine H1 Receptor Agonists via Imidate Cyclization

When constructing 2‑aryl‑, 2‑heteroaryl‑, or 2‑benzyl‑substituted histamine derivatives, 65465-66-9 serves as the carbon‑skeleton donor that forms the imidazole ring in a single condensation step with imidate or amidine hydrochloride partners under liquid ammonia. This route has been validated in the preparation of 2‑phenylhistamines (including 3‑bromo and 3‑trifluoromethyl analogs showing pD₂ = 6.81 and 128% relative H1 activity) and histaprodifen series compounds [1][2]. Procurement of this specific intermediate ensures direct compatibility with the published synthetic protocol without requiring adaptation of leaving‑group chemistry.

Gabriel Synthesis Workflows Requiring Orthogonal Dual‑Functionalized Intermediates

Programs that use the Gabriel amine synthesis for late‑stage primary amine installation benefit from the target compound's built‑in phthalimide protection. The acetyloxy‑oxobutyl side chain allows heterocycle formation to proceed first, after which hydrazinolysis or acidic hydrolysis liberates the free amine at the position destined for pharmacophore attachment. This orthogonality was explicitly exploited in the synthesis of basically substituted histamine derivatives bearing piperidinoalkyl, morpholinoalkyl, or pyridylmethylthio side chains [3]. Using the non‑acetylated or bromo analogs would require re‑optimization of the protecting group sequence.

Medicinal Chemistry SAR Campaigns Demanding High‑Purity Intermediates for Reproducible Biological Data

In structure–activity relationship (SAR) campaigns where impurity profiles can confound in vitro pharmacological readouts, the 98% commercial purity specification of 65465-66-9 provides a baseline quality that reduces the risk of off‑target effects from residual brominated or hydroxylated contaminants. The compound's multi‑vendor commercial availability also enables side‑by‑side lot qualification prior to committing to large‑scale synthesis, which is critical when purchasing for a hit‑to‑lead or lead‑optimization program .

Quote Request

Request a Quote for 1H-Isoindole-1,3(2H)-dione, 2-[4-(acetyloxy)-3-oxobutyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.